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Compound of Interest

Compound Name: 2,6-dibromo-9H-fluorene

Cat. No.: B15245476 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2,6-Dibromo-9H-fluorene is a halogenated aromatic hydrocarbon belonging to the fluorene

family. The fluorene core, a tricyclic aromatic system, is a prevalent structural motif in materials

science and medicinal chemistry. The introduction of bromine atoms at the 2 and 6 positions

significantly influences the molecule's electronic properties, reactivity, and potential

applications. This technical guide provides a comprehensive overview of the characterization of

2,6-dibromo-9H-fluorene, including its physicochemical properties, spectroscopic data,

synthesis, reactivity, and applications, with a focus on providing detailed experimental protocols

and visual representations of key concepts.

Physicochemical Properties
A thorough understanding of the physicochemical properties of 2,6-dibromo-9H-fluorene is

essential for its application in various scientific domains. These properties dictate its solubility,

stability, and suitability for specific experimental conditions.
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Property Value Reference

Molecular Formula C₁₃H₈Br₂ -

Molecular Weight 324.01 g/mol [1]

Melting Point Not explicitly reported -

Boiling Point Not explicitly reported -

Solubility

Soluble in common organic

solvents like THF, CH₂Cl₂,

Chloroform

General knowledge

Appearance
White to off-white crystalline

solid
General knowledge

Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and characterization of 2,6-
dibromo-9H-fluorene. The following sections detail the expected spectroscopic data.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of 2,6-dibromo-9H-fluorene is

expected to show distinct signals for the aromatic and methylene protons. Due to the C₂

symmetry of the molecule, the number of unique proton signals is reduced. The methylene

protons at the C9 position typically appear as a singlet. The aromatic protons will exhibit a more

complex pattern of doublets and doublets of doublets due to coupling between adjacent

protons.

Note: Specific chemical shift values and coupling constants for 2,6-dibromo-9H-fluorene are

not readily available in the searched literature. The provided information is based on the

general knowledge of similar fluorene derivatives.
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¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show signals for each unique

carbon atom in the molecule. The chemical shifts are influenced by the electron-withdrawing

effect of the bromine atoms.

Note: A dedicated ¹³C NMR spectrum for 2,6-dibromo-9H-fluorene was not found in the

searched literature. The data presented in some sources are for more complex derivatives.[1]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2,6-dibromo-9H-fluorene is expected to show characteristic absorption bands for

C-H stretching of the aromatic rings and the methylene group, as well as C-Br stretching

vibrations.

Note: A specific IR spectrum for 2,6-dibromo-9H-fluorene is not available in the provided

search results. Data for the 2,7-dibromo isomer is available from NIST.[2]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The mass spectrum of 2,6-dibromo-9H-fluorene will show a characteristic

isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br).

Note: A specific mass spectrum for 2,6-dibromo-9H-fluorene is not available in the provided

search results. Data for the 2,7-dibromo isomer is available from NIST.[2]

Synthesis of 2,6-Dibromo-9H-fluorene
The synthesis of 2,6-dibromo-9H-fluorene typically involves the regioselective bromination of

9H-fluorene. Achieving the desired 2,6-disubstitution pattern requires careful control of reaction

conditions to avoid the formation of other isomers, such as the 2,7-dibromo derivative.

Experimental Protocol: Regioselective Bromination of
9H-fluorene
This protocol is a generalized procedure based on common bromination methods for aromatic

compounds and may require optimization.
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Materials:

9H-fluorene

N-Bromosuccinimide (NBS)

Anhydrous N,N-Dimethylformamide (DMF)

Inert gas (e.g., Argon or Nitrogen)

Standard glassware for organic synthesis

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere,

dissolve 9H-fluorene in anhydrous DMF.

Cool the solution to 0 °C using an ice bath.

Slowly add N-Bromosuccinimide (2.2 equivalents) portion-wise to the stirred solution,

maintaining the temperature at 0 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 12-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, pour the reaction mixture into a beaker containing ice-water.

Collect the precipitated solid by vacuum filtration and wash with water.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water or hexane/ethyl acetate) to afford 2,6-dibromo-9H-fluorene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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